1-(4-methylbenzyl)-1H-indole-6-carbaldehyde
Overview
Description
1-(4-methylbenzyl)-1H-indole-6-carbaldehyde is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a 4-methylbenzyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 6-position of the indole ring.
Preparation Methods
The synthesis of 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzyl chloride with indole in the presence of a base to form 1-(4-methylbenzyl)-1H-indole. This intermediate is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 6-position of the indole ring .
Chemical Reactions Analysis
1-(4-methylbenzyl)-1H-indole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the available positions on the ring.
Scientific Research Applications
1-(4-methylbenzyl)-1H-indole-6-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore the therapeutic potential of indole derivatives in treating various diseases, including cancer and infectious diseases.
Industry: Indole derivatives are used in the production of dyes, fragrances, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde depends on its specific biological targetThe presence of the aldehyde group allows the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
1-(4-methylbenzyl)-1H-indole-6-carbaldehyde can be compared with other indole derivatives, such as:
1-benzyl-1H-indole-6-carbaldehyde: Similar structure but lacks the methyl group on the benzyl ring, which may affect its reactivity and biological activity.
1-(4-methoxybenzyl)-1H-indole-6-carbaldehyde: Contains a methoxy group instead of a methyl group, which can influence its electronic properties and interactions with biological targets.
1-(4-chlorobenzyl)-1H-indole-6-carbaldehyde: The presence of a chlorine atom can significantly alter the compound’s chemical reactivity and potential biological effects.
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]indole-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-13-2-4-14(5-3-13)11-18-9-8-16-7-6-15(12-19)10-17(16)18/h2-10,12H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMDPYAYPGSDBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589405 | |
Record name | 1-[(4-Methylphenyl)methyl]-1H-indole-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192997-34-5 | |
Record name | 1-[(4-Methylphenyl)methyl]-1H-indole-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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